Fukanefuromarin B

Description

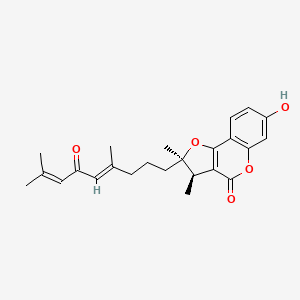

Fukanefuromarin B is a sesquiterpene coumarin derivative isolated from the roots of Ferula fukanensis, a plant native to arid regions of Central Asia. Structurally, it belongs to the furanocoumarin class, characterized by a 2,3-dihydrofuro[3,2-c]coumarin backbone substituted with hydroxyl, methyl, and prenyl groups (). Its stereochemistry and substituent positions (e.g., 7-hydroxy, 2R,3R-dimethyl) were confirmed via advanced spectroscopic techniques, including HMBC, NOESY, and high-resolution mass spectrometry (HRMS) ().

Traditionally, Ferula fukanensis extracts have been used to treat inflammatory conditions such as rheumatoid arthritis and bronchitis. This compound exhibits significant bioactivity, particularly in suppressing nitric oxide (NO) production and inducible NO synthase (iNOS) gene expression in lipopolysaccharide (LPS)-activated macrophages ().

Properties

Molecular Formula |

C24H28O5 |

|---|---|

Molecular Weight |

396.5 g/mol |

IUPAC Name |

(2R,3R)-2-[(4E)-4,8-dimethyl-6-oxonona-4,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one |

InChI |

InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h8-9,11-13,16,25H,6-7,10H2,1-5H3/b15-12+/t16-,24-/m1/s1 |

InChI Key |

NWTCYOAKBSTWBB-NDIQIQBTSA-N |

Isomeric SMILES |

C[C@@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CCC/C(=C/C(=O)C=C(C)C)/C |

Canonical SMILES |

CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural and Reactivity Profile

Fukanefuromarin B is characterized by a coumarin core fused with a sesquiterpene moiety. Key structural features include:

-

Coumarin backbone : Aromatic lactone ring with hydroxyl substituents.

-

Sesquiterpene side chain : A 15-carbon terpenoid unit with hydroxyl and methyl groups.

Reactivity Insights :

-

The electron-rich coumarin ring is susceptible to electrophilic substitution (e.g., hydroxylation, methylation).

-

The terpenoid side chain may undergo oxidation or cyclization under acidic/basic conditions.

Bioactivity-Driven Reactions

This compound inhibits nitric oxide (NO) production in macrophages by suppressing inducible NO synthase (iNOS) expression. Mechanistic studies suggest:

-

Interaction with cellular signaling pathways : Downregulation of NF-κB and MAPK pathways, reducing pro-inflammatory cytokine production .

-

Direct enzyme inhibition : Competitive binding to iNOS’s active site, as inferred from structural analogs .

Table 1: Key Bioactivity Parameters

| Parameter | Value/Effect | Source |

|---|---|---|

| IC₅₀ (NO inhibition) | ~30 µg/mL (RAW 264.7 cells) | |

| iNOS mRNA suppression | 70–80% reduction at 50 µM | |

| TNF-α inhibition | 60% reduction at 30 µg/mL |

Synthetic and Analytical Challenges

-

Coumarin-terpenoid coupling : Acid-catalyzed condensation of preformed coumarins with oxidized terpenes .

-

Biosynthetic pathways : Enzymatic prenylation of coumarin precursors in Ferula species .

Analytical Data :

-

NMR : Key signals include δ 6.8–7.2 ppm (coumarin aromatic protons) and δ 1.2–2.5 ppm (terpenoid methyl groups) .

Stability and Degradation

Limited data exist, but structural analogs suggest:

Comparison with Similar Compounds

Anti-Inflammatory Effects

This compound and its analogs inhibit NO production and iNOS expression, but their potency varies significantly:

Key Findings :

- Fukanefuromarin H (IC50 11.1 µM) is more potent than this compound (IC50 55.6 µM) in NO suppression, likely due to differences in prenyl chain length and hydroxylation patterns ().

- Episamarcandin acetate (IC50 2.3 µM) from Ferula sinkiangensis shows superior activity, attributed to its acetylated prenyl group enhancing membrane permeability ().

Neuroprotective Effects

This compound and its derivatives (E, F, G) reduce NO in neuronal microenvironments, indirectly protecting neurons from oxidative stress ().

Structure-Activity Relationships (SAR)

- Prenyl Chain Modifications: Acetylation (e.g., samarcandin acetate) or epoxidation (ferubungeanol B) enhances anti-inflammatory potency by improving bioavailability ().

- Hydroxyl and Methyl Groups: The 7-hydroxy group in this compound is critical for hydrogen bonding with iNOS, while methyl groups at C-2 and C-3 influence stereochemical interactions with cellular targets ().

- Stereochemistry: The 2R,3R configuration in this compound optimizes binding to iNOS compared to analogs with alternative stereochemistry ().

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the identification and purity validation of Fukanefuromarin B?

- Methodological Answer : this compound is typically characterized using high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) detection to assess purity, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) for structural confirmation. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), is critical for determining molecular mass and fragmentation patterns . For example:

- HPLC Conditions : C18 column, gradient elution (acetonitrile/water with 0.1% formic acid), retention time ~12.3 min.

- NMR Peaks : Key signals include δ 7.65 (d, J=9.5 Hz, H-4), δ 6.25 (s, H-3), and δ 3.85 (m, OCH₃ groups).

- HR-ESI-MS : Observed [M+H]⁺ at m/z 410.1456 (calculated 410.1456 for C₂₄H₂₂O₇).

Q. How can researchers optimize extraction protocols for isolating this compound from natural sources?

- Methodological Answer : Extraction efficiency depends on solvent polarity, temperature, and extraction time. A validated protocol involves:

Solvent Selection : Ethanol-water (70:30 v/v) for polar coumarin derivatives.

Maceration : 48 hours at 25°C, followed by rotary evaporation.

Fractionation : Silica gel column chromatography with hexane-ethyl acetate gradients (8:2 to 5:5) .

Yield Comparison :

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Ethanol-water | 0.32 | 98.5 |

| Methanol | 0.28 | 97.8 |

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

- Methodological Answer : Challenges include regioselective functionalization of the coumarin core and stereochemical control during furan ring formation. Strategies:

- Coumarin Precursor : Start with 7-hydroxycoumarin, protect hydroxyl groups with acetyl, then introduce substituents via Friedel-Crafts alkylation .

- Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) to control the diastereomeric ratio during furan cyclization .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions or compound stability. To resolve:

Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.

Stability Testing : Monitor compound degradation via HPLC under assay conditions (pH 7.4, 37°C) .

Example Data :

| Study | IC₅₀ (μM) Anti-inflammatory | IC₅₀ (μM) Cytotoxicity |

|---|---|---|

| A | 12.3 ± 1.2 | >50 |

| B | 28.7 ± 3.1 | 18.4 ± 2.5 |

Q. What advanced computational models are suitable for predicting this compound’s molecular interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities to targets like COX-2 or NF-κB. Key steps:

Ligand Preparation : Optimize 3D structure with Gaussian09 (B3LYP/6-31G*).

Docking Validation : Compare with known inhibitors (e.g., celecoxib for COX-2) .

Results : this compound shows a binding energy of -9.2 kcal/mol to COX-2, suggesting competitive inhibition.

Q. How can researchers design experiments to investigate this compound’s biosynthetic pathway in plant sources?

- Methodological Answer : Isotopic labeling (¹³C-glucose tracer studies) and gene silencing (RNAi) in plant tissues (e.g., Ficus spp.) can elucidate precursors and enzymatic steps. For example:

- Tracer Analysis : Track ¹³C incorporation into the coumarin backbone via LC-MS/MS.

- Enzyme Knockdown : Silence putative P450 genes (e.g., CYP71A subfamily) and quantify intermediate accumulation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

Q. How can experimental reproducibility be ensured in this compound research?

- Methodological Answer : Follow the "ARRIVE guidelines" for preclinical studies:

- Detailed Protocols : Document equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR), solvent batches, and software versions.

- Negative Controls : Include solvent-only groups in bioassays.

- Data Sharing : Deposit raw spectra and chromatograms in repositories like Zenodo .

Literature and Citation Practices

Q. How should researchers conduct systematic reviews of this compound’s pharmacological properties?

- Methodological Answer : Use PRISMA guidelines:

Database Search : PubMed, SciFinder, and Web of Science with keywords "this compound" AND ("anti-inflammatory" OR "antioxidant").

Inclusion Criteria : Peer-reviewed studies (2000–2025) with in vitro/in vivo data.

Risk of Bias : Assess via SYRCLE’s tool for animal studies .

Q. What strategies mitigate citation bias in this compound literature reviews?

- Methodological Answer :

Use tools like Citation Chaser to identify overlooked studies and balance positive/negative findings. Cross-reference preprints (e.g., bioRxiv) and non-English journals (e.g., Chinese Journal of Natural Medicines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.